(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile
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Overview
Description
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile, also known as CTAM, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTAM is a small molecule that belongs to the class of malononitrile derivatives and has shown significant potential as a therapeutic agent for various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile involves the reaction of cyclopropylacetonitrile with thiophene-2-carbaldehyde to form (1-cyclopropyl-3-(thiophen-2-yl)prop-2-en-1-ylidene)malononitrile, which is then isomerized to (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile.
Starting Materials
Cyclopropylacetonitrile, Thiophene-2-carbaldehyde, Sodium ethoxide, Ethanol, Acetic acid, Sodium chloride, Wate
Reaction
Step 1: Dissolve cyclopropylacetonitrile (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 24 hours., Step 3: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5., Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 5: Concentrate the product under reduced pressure and purify by column chromatography to obtain (1-cyclopropyl-3-(thiophen-2-yl)prop-2-en-1-ylidene)malononitrile., Step 6: Dissolve (1-cyclopropyl-3-(thiophen-2-yl)prop-2-en-1-ylidene)malononitrile in ethanol and add sodium ethoxide (1.2 equiv)., Step 7: Heat the reaction mixture at reflux for 24 hours to isomerize the product to (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile., Step 8: Cool the reaction mixture and add water to precipitate the product., Step 9: Filter the product and wash with water and sodium chloride to obtain (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile.
Mechanism Of Action
The mechanism of action of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the STAT3 pathway, NF-κB pathway, and MAPK pathway. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical And Physiological Effects
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to have various biochemical and physiological effects, such as the inhibition of cancer cell proliferation, reduction of inflammation, protection of neurons from oxidative stress-induced damage, and improvement of cognitive function. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile in lab experiments is its high potency and specificity for the target signaling pathways. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research on (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile and its potential side effects. Finally, the development of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile analogs with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Scientific Research Applications
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has shown promising results as a potent inhibitor of the STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation and survival. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
In inflammation, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to reduce the severity of inflammation in animal models of these diseases.
In neurodegenerative disorders, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are involved in the survival and growth of neurons.
properties
IUPAC Name |
2-[(E)-1-cyclopropyl-3-thiophen-2-ylprop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-11(9-15)13(10-3-4-10)6-5-12-2-1-7-16-12/h1-2,5-7,10H,3-4H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJHMZKYBHQPO-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C#N)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile |
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